molecular formula C14H15N3OS B2601067 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine CAS No. 477863-68-6

1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine

Cat. No.: B2601067
CAS No.: 477863-68-6
M. Wt: 273.35
InChI Key: IAVQYKDUUKQHBR-UHFFFAOYSA-N
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Description

1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine is a heterocyclic compound that features a thiadiazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:

    Temperature: Elevated temperatures are often required to facilitate the reaction.

    Catalysts: Phosphorus oxychloride acts as a catalyst and dehydrating agent.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine is unique due to the combination of the thiadiazole and piperidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-phenylthiadiazol-5-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-14(17-9-5-2-6-10-17)13-12(15-16-19-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVQYKDUUKQHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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